molecular formula C13H20ClNO3 B13142296 Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl

Cat. No.: B13142296
M. Wt: 273.75 g/mol
InChI Key: ZKVFVFCWNRZDHY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO3 and a molecular weight of 273.76 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride typically involves the reaction of 4-isopropoxybenzaldehyde with methylamine and a suitable esterification agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity . This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4;/h5-9H,14H2,1-4H3;1H

InChI Key

ZKVFVFCWNRZDHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N.Cl

Origin of Product

United States

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